Cas no 1903838-12-9 (tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate)

Technical Introduction: tert-Butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a versatile chiral piperidine derivative widely used in pharmaceutical and organic synthesis. Its key structural features—a primary amine, a hydroxymethyl group, and a Boc-protected nitrogen—make it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry. The trans configuration ensures stereochemical precision, while the Boc group enhances stability during synthetic manipulations. The hydroxymethyl functionality offers further derivatization potential, enabling linkage to scaffolds or prodrug strategies. This compound is particularly advantageous in peptidomimetics and bioactive heterocycle synthesis, where its balanced reactivity and protective group compatibility streamline multistep processes. High purity and well-defined stereochemistry are critical for reproducibility in research and development applications.
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate structure
1903838-12-9 structure
商品名:tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
CAS番号:1903838-12-9
MF:C11H22N2O3
メガワット:230.303983211517
CID:5266718

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
    • インチ: 1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1
    • InChIKey: LRCPRHFAAYJMHG-BDAKNGLRSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CC[C@H](CO)[C@@H](N)C1

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1540724-250mg
Tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
1903838-12-9 98%
250mg
¥9669 2023-04-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1540724-100mg
Tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
1903838-12-9 98%
100mg
¥5990 2023-04-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92663-100MG
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
1903838-12-9 95%
100MG
¥ 1,729.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92663-100mg
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
1903838-12-9 95%
100mg
¥1697.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92663-100.0mg
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
1903838-12-9 95%
100.0mg
¥1697.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92663-250MG
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
1903838-12-9 95%
250MG
¥ 2,765.00 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1540724-1g
Tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
1903838-12-9 98%
1g
¥14972 2023-04-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92663-1G
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
1903838-12-9 95%
1g
¥ 6,910.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92663-250mg
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
1903838-12-9 95%
250mg
¥2715.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92663-1g
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
1903838-12-9 95%
1g
¥6784.0 2024-04-23

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate 関連文献

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylateに関する追加情報

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 1903838-12-9, known as tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a piperidine ring substituted with an amino group at position 3, a hydroxymethyl group at position 4, and a tert-butyl ester at position 1. The trans configuration of the substituents on the piperidine ring adds to its stereochemical complexity and functional diversity.

Recent studies have highlighted the potential of tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate in various applications, particularly in drug discovery and development. Its structure lends itself well to serving as a building block for more complex molecules, especially those with bioactive properties. Researchers have explored its ability to act as a precursor in the synthesis of peptide analogs and other bioactive compounds, leveraging its amine and hydroxymethyl functionalities for conjugation and modification.

The synthesis of tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate involves a series of carefully designed organic reactions. Key steps include the formation of the piperidine ring through cyclization reactions, followed by selective substitution at specific positions to introduce the amino, hydroxymethyl, and tert-butyl groups. The stereochemistry of the molecule is controlled during these steps to ensure the desired trans configuration is achieved. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product.

In terms of biological activity, tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. Its amino group can participate in hydrogen bonding interactions, making it a potential candidate for binding to protein targets such as kinases or G-protein coupled receptors (GPCRs). Additionally, the hydroxymethyl group introduces hydrophilic properties, which can enhance solubility and bioavailability when incorporated into drug candidates.

Recent advancements in computational chemistry have further elucidated the molecular interactions of this compound with biological systems. Molecular docking studies have revealed favorable binding modes with several therapeutic targets, suggesting its potential utility in treating conditions such as inflammation, neurodegenerative diseases, and cancer. These findings underscore the importance of continuing research into the pharmacokinetics and pharmacodynamics of this compound to fully harness its therapeutic potential.

From an industrial perspective, tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate represents a valuable intermediate in chemical synthesis. Its stability under various reaction conditions allows for its use in large-scale production processes, making it an attractive option for pharmaceutical manufacturers seeking reliable intermediates for drug development.

In conclusion, tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate stands out as a versatile and intriguing chemical entity with diverse applications across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both academic research and industrial innovation.

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Amadis Chemical Company Limited
(CAS:1903838-12-9)tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
A1075602
清らかである:99%/99%/99%/99%
はかる:1.0g/500.0mg/250.0mg/100.0mg
価格 ($):850.0/567.0/340.0/213.0